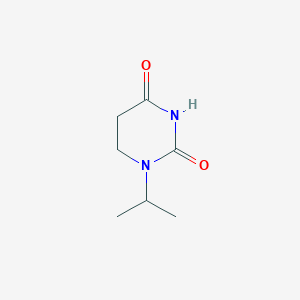

1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione, involves several steps starting from basic precursors to the final compound. A straightforward synthesis approach was developed starting from 2-chloropyridine-3-carboxylic acid through esterification, nucleophilic aromatic substitution, and amide formation leading to the ring closure, allowing the synthesis with two identical or different groups attached to nitrogen (Jatczak et al., 2014). Another method involves a one-pot three-component reaction of isocyanides, N,N'-dimethylbarbituric acid, and terephthaldialdehyde, offering a simple and efficient synthesis route (Teimouri & Bazhrang, 2006).

Molecular Structure Analysis

Molecular conformational analysis and vibrational spectral analysis provide insights into the structure of pyrimidine derivatives. Studies using DFT quantum chemical calculations have helped in understanding the vibrational wavenumbers and geometrical parameters, showing agreement with XRD results (Al-Omary et al., 2017). Such analyses are crucial for identifying potential electrophile attacking sites and understanding the molecular dynamics and docking studies relevant to biological interactions.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including regioselective amination, highlighting their reactivity and potential for further functionalization (Gulevskaya et al., 1994). Understanding these reactions is key to exploring the compound's chemical properties and potential applications in synthesis and drug development.

Physical Properties Analysis

The physical properties, such as solubility and permeability coefficients, vary significantly among pyrimidine derivatives due to structural diversity. These properties are important for determining the compound's biopharmaceutical applications and its behavior in biological systems (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties of 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione and related compounds are influenced by their molecular structure. Studies involving NBO analysis, frontier molecular orbital, and hyperpolarizability have provided insights into their reactivity, electrophile attacking sites, and intra-molecular non-covalent interactions. These properties are crucial for the compound's applications in chemical synthesis and potential pharmaceutical uses (Al-Omary et al., 2017).

科学的研究の応用

Antitumor Potential

1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione derivatives show promise as antitumor agents. A study found that a derivative compound exhibited significant cytotoxicity in several human tumor cell lines, suggesting its potential as an antitumor agent. This compound showed apoptosis-inducing efficacy and inhibited DNA and RNA synthesis, indicating its application in cancer therapy (Mukherjee et al., 2010).

Chemical Synthesis and Structural Analysis

Efficient synthesis of novel derivatives of 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione has been reported. These compounds were analyzed using spectral techniques and computational methods, providing insights into their electronic structures and potential applications in various fields, including pharmaceuticals (Ashraf et al., 2019).

Antioxidant Properties

Derivatives of 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione have shown effects on free radical oxidation processes. Studies suggest these compounds can modulate reactive oxygen species in blood and bone marrow, indicating their potential in therapeutic applications related to oxidative stress and immune responses (Meshcheryakova et al., 2022).

Antimicrobial Activity

Certain pyrimidine-2,4(1H,3H)-dione derivatives have demonstrated antimicrobial activity. Research has shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as antimicrobial agents (Sharma et al., 2011).

Biopharmaceutical Properties

The structural diversity of pyrimidine-2,4(1H,3H)-dione derivatives results in a significant variation in biopharmaceutical properties. These variations are crucial for their potential applications in drug delivery and pharmaceutical development (Jatczak et al., 2014).

特性

IUPAC Name |

1-propan-2-yl-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(2)9-4-3-6(10)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTAKONPWRIWRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291641 |

Source

|

| Record name | 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione | |

CAS RN |

700-39-0 |

Source

|

| Record name | MLS002694004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。